molecular formula C25H25NO5 B14806878 Fmoc-alpha-Me-D-Phe-OH

Fmoc-alpha-Me-D-Phe-OH

Cat. No.: B14806878
M. Wt: 419.5 g/mol
InChI Key: HVPPBEUGNBIWDB-VQIWEWKSSA-N
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Description

Fmoc-alpha-Me-D-Phe-OH, also known as N-(9-Fluorenylmethoxycarbonyl)-alpha-methyl-D-phenylalanine, is a derivative of phenylalanine. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a protecting group for the amino group, allowing for selective reactions during peptide assembly.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-alpha-Me-D-Phe-OH typically involves the reaction of alpha-methyl-D-phenylalanine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane or dimethylformamide (DMF) to facilitate the formation of the Fmoc-protected amino acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-alpha-Me-D-Phe-OH undergoes several types of chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized under specific conditions.

    Reduction: The carbonyl group in the Fmoc moiety can be reduced.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring can lead to the formation of phenolic derivatives, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

Fmoc-alpha-Me-D-Phe-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-alpha-Me-D-Phe-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the phenylalanine derivative, allowing for selective reactions at other sites. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-alpha-Me-D-Phe-OH is unique due to the presence of the alpha-methyl group, which can influence the steric and electronic properties of the compound. This can affect its reactivity and the stability of the peptides synthesized using this derivative .

Properties

Molecular Formula

C25H25NO5

Molecular Weight

419.5 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-phenylpropanoic acid;hydrate

InChI

InChI=1S/C25H23NO4.H2O/c1-25(23(27)28,15-17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22;/h2-14,22H,15-16H2,1H3,(H,26,29)(H,27,28);1H2/t25-;/m1./s1

InChI Key

HVPPBEUGNBIWDB-VQIWEWKSSA-N

Isomeric SMILES

C[C@@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O

Canonical SMILES

CC(CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O

Origin of Product

United States

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